molecular formula C10H16N2 B1633483 3-Butyl-2,5-dimethylpyrazine

3-Butyl-2,5-dimethylpyrazine

Cat. No. B1633483
M. Wt: 164.25 g/mol
InChI Key: UWJKKFNWVRAFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-2,5-dimethylpyrazine is a natural product found in Loktanella and Bacteria with data available.

Scientific Research Applications

1. Chemical Structure and E.S.R. Spectra Analysis

Research on the radical anions of alkyl-substituted diaza compounds, including 2,5-di-t-butyl-3-isopropyipyrazine, provides insights into the chemical structure and electron spin resonance (E.S.R.) spectra of these compounds. This study is significant for understanding the ion pair structure and hyperfine splittings in compounds like 3-Butyl-2,5-dimethylpyrazine (Hay & Pomery, 1976).

2. Biosynthesis and Industrial Applications

A breakthrough in the biosynthesis of 2,5-Dimethylpyrazine (a close relative of 3-Butyl-2,5-dimethylpyrazine) by genetically engineered Escherichia coli has opened avenues for its high-yield production. This process is crucial for industrial applications in pharmaceuticals and essence production, providing a safer and more efficient alternative to chemical synthesis methods (Yang et al., 2021).

3. Optoelectronic Properties and Device Applications

Research into 2,5-Di(aryleneethynyl)pyrazine derivatives highlights the significant optoelectronic properties of these compounds, which are crucial for light-emitting device applications. The findings demonstrate the potential of pyrazine derivatives, including 3-Butyl-2,5-dimethylpyrazine, in electronic and photonic technologies (Zhao et al., 2004).

4. Molecular Imprinting for Flavor Analysis

Molecular imprinting techniques have been employed to create synthetic polymers selective for methyl pyrazines, including 2,5-dimethylpyrazine. This advancement is particularly relevant for flavor compound analysis in the food industry and could be extended to 3-Butyl-2,5-dimethylpyrazine for similar applications (Cruz et al., 1999).

5. Green Production Strategies from Glucose

A "green" strategy for producing 2,5-dimethylpyrazine from glucose using genetically modified Escherichia coli has been developed. This approach emphasizes environmentally friendly production methods, which could potentially be applied to 3-Butyl-2,5-dimethylpyrazine (Xu et al., 2020).

6. Synthesis Mechanisms in Microorganisms

Studies on Bacillus subtilis reveal the mechanisms behind the synthesis of alkylpyrazines, including 2,5-dimethylpyrazine. Understanding these mechanisms is crucial for biotechnological applications and could be relevant for studying the synthesis of 3-Butyl-2,5-dimethylpyrazine (Zhang et al., 2019).

properties

Product Name

3-Butyl-2,5-dimethylpyrazine

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

3-butyl-2,5-dimethylpyrazine

InChI

InChI=1S/C10H16N2/c1-4-5-6-10-9(3)11-7-8(2)12-10/h7H,4-6H2,1-3H3

InChI Key

UWJKKFNWVRAFPM-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=CN=C1C)C

Canonical SMILES

CCCCC1=NC(=CN=C1C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Butyl-2,5-dimethylpyrazine
Reactant of Route 2
Reactant of Route 2
3-Butyl-2,5-dimethylpyrazine
Reactant of Route 3
3-Butyl-2,5-dimethylpyrazine
Reactant of Route 4
3-Butyl-2,5-dimethylpyrazine
Reactant of Route 5
3-Butyl-2,5-dimethylpyrazine
Reactant of Route 6
Reactant of Route 6
3-Butyl-2,5-dimethylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.